2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole
Overview
Description
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been suggested that this compound may induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX. It has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, future research could focus on developing more soluble derivatives of this compound to improve its usability in lab experiments.
In conclusion, 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a promising compound with potential applications in various scientific research fields. Its potent anti-cancer activity and diverse biological activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Scientific Research Applications
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
properties
IUPAC Name |
2-(4-iodo-1-methylpyrazol-3-yl)-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4O2/c1-19-8-11(15)13(18-19)14-17-16-12(21-14)7-9-3-5-10(20-2)6-4-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGXSBNWGSZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(O2)CC3=CC=C(C=C3)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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